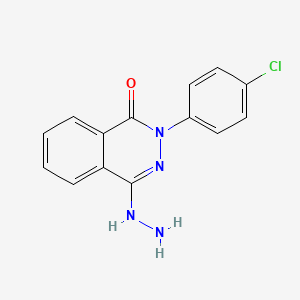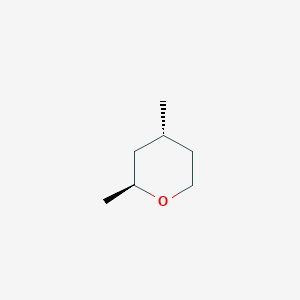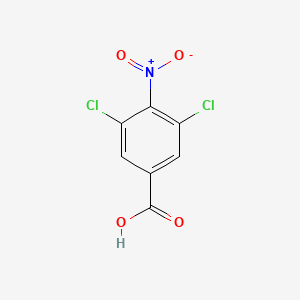
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione is a brominated derivative of naphthoquinone. This compound is characterized by the presence of three bromine atoms and a hydroxyl group attached to the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
The synthesis of 2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione typically involves the bromination of 5-hydroxynaphthalene-1,4-dione. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, and it is being studied for its therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce cell death in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to apoptosis.
Comparaison Avec Des Composés Similaires
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione can be compared with other brominated naphthoquinones and hydroxy derivatives:
2,3,5-Tribromo-6-hydroxynaphthalene-1,4-dione: Similar structure but different bromination pattern.
2,3,6-Tribromo-1,4-naphthoquinone: Lacks the hydroxyl group, affecting its reactivity and biological activity.
5,8-Dihydroxy-1,4-naphthoquinone: Contains two hydroxyl groups, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific bromination pattern and the presence of a hydroxyl group, which contribute to its distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
64609-78-5 |
|---|---|
Formule moléculaire |
C10H3Br3O3 |
Poids moléculaire |
410.84 g/mol |
Nom IUPAC |
2,3,6-tribromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3Br3O3/c11-4-2-1-3-5(9(4)15)10(16)7(13)6(12)8(3)14/h1-2,15H |
Clé InChI |
XWMKUJAKSWCQGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C(=C(C2=O)Br)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



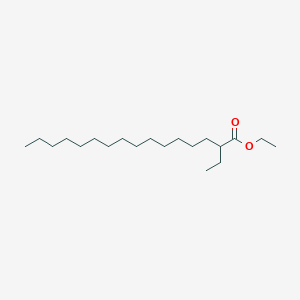
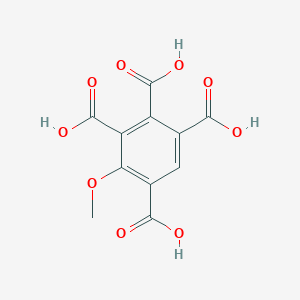
![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

